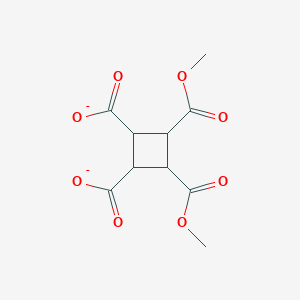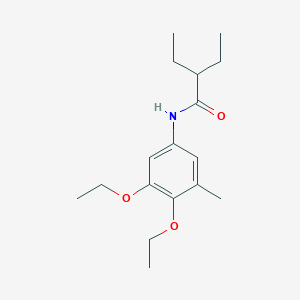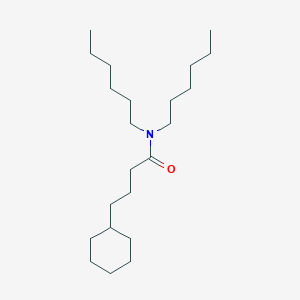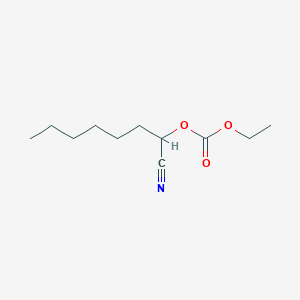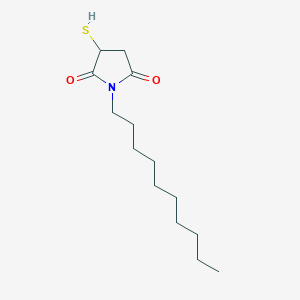![molecular formula C42H28Br2O2 B14357479 1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]- CAS No. 93274-47-6](/img/structure/B14357479.png)
1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two bromo-naphthalenyl methoxy groups attached, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- typically involves multiple steps, starting with the preparation of the binaphthalene core This can be achieved through the coupling of naphthalene derivatives under specific conditionsCommon reagents used in these steps include bromine for halogenation and methanol for etherification .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- can undergo various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The presence of bromo groups makes it suitable for cross-coupling reactions with aryl Grignard reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Nickel or palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while cross-coupling reactions can produce various aryl-aryl coupled products.
Scientific Research Applications
1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- largely depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved are specific to the type of reaction and the metal used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of bromo groups.
1,1’-Bi-2-naphthol: Another binaphthalene derivative with hydroxyl groups, commonly used in asymmetric synthesis.
2-Bromo-1,1-binaphthyl: A simpler derivative with only one bromo group.
Uniqueness
1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- is unique due to the presence of both bromo and methoxy groups, which provide versatility in chemical reactions and potential applications. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable compound in organic synthesis and materials science.
Properties
CAS No. |
93274-47-6 |
|---|---|
Molecular Formula |
C42H28Br2O2 |
Molecular Weight |
724.5 g/mol |
IUPAC Name |
1-bromo-2-[[1-[2-[(1-bromonaphthalen-2-yl)methoxy]naphthalen-1-yl]naphthalen-2-yl]oxymethyl]naphthalene |
InChI |
InChI=1S/C42H28Br2O2/c43-41-31(19-17-29-11-3-7-15-35(29)41)25-45-37-23-21-27-9-1-5-13-33(27)39(37)40-34-14-6-2-10-28(34)22-24-38(40)46-26-32-20-18-30-12-4-8-16-36(30)42(32)44/h1-24H,25-26H2 |
InChI Key |
KVMPHXHGMAVSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCC5=C(C6=CC=CC=C6C=C5)Br)OCC7=C(C8=CC=CC=C8C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


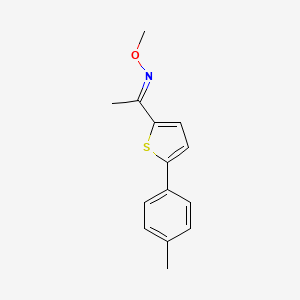
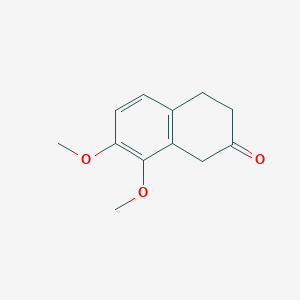

![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
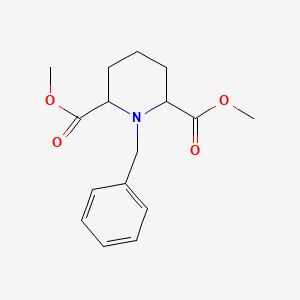
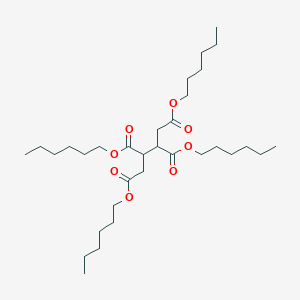
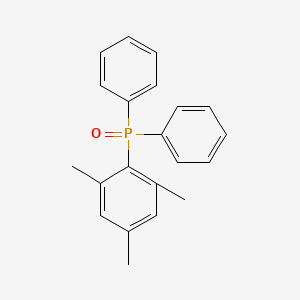
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
